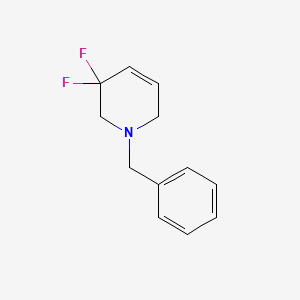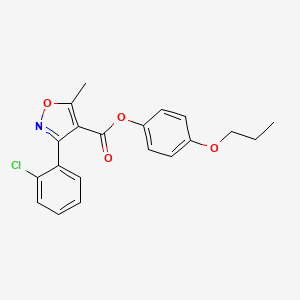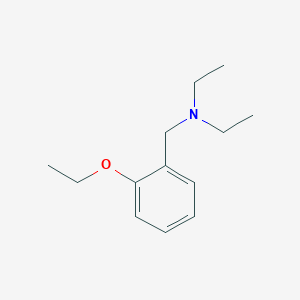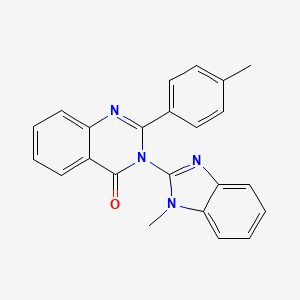
1-Benzyl-3,3-difluoro-2,6-dihydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3,3-difluoro-2,6-dihydropyridine is a heterocyclic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and two fluorine atoms at the 3rd position of the dihydropyridine ring.
Preparation Methods
The synthesis of 1-Benzyl-3,3-difluoro-2,6-dihydropyridine can be achieved through various synthetic routes. One common method involves the electrophilic fluorination of 1-benzyl-1,2,3,4-tetrahydropyridines. This reaction typically employs fluorinating agents such as xenon difluoride or molecular fluorine in the presence of a suitable solvent like methanol or acetonitrile . The reaction conditions often require controlled temperatures and specific catalysts to ensure regioselectivity and yield optimization.
Industrial production methods for such fluorinated compounds may involve large-scale fluorination processes using environmentally acceptable solvents and reagents, adhering to green chemistry principles . These methods aim to minimize waste and energy consumption while maximizing product yield and purity.
Chemical Reactions Analysis
1-Benzyl-3,3-difluoro-2,6-dihydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring. Hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives.
Scientific Research Applications
1-Benzyl-3,3-difluoro-2,6-dihydropyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-difluoro-2,6-dihydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-3,3-difluoro-2,6-dihydropyridine can be compared with other similar compounds, such as:
1-Benzyl-3-pyrrolidinol: This compound has a similar benzyl group but lacks the fluorine atoms, resulting in different chemical and biological properties.
3,3-Difluoropyrrolidin-2-one: Another fluorinated heterocycle, but with a different ring structure and functional groups.
Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has additional functional groups that confer unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and fluorine groups, which enhance its versatility and potential in various scientific fields.
Properties
Molecular Formula |
C12H13F2N |
|---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
1-benzyl-3,3-difluoro-2,6-dihydropyridine |
InChI |
InChI=1S/C12H13F2N/c13-12(14)7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-7H,8-10H2 |
InChI Key |
HUXVFYZFFXNGNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(CN1CC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-{[(4-Chlorophenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12452863.png)
![2-(hexylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12452867.png)

![{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(3-methylpiperidin-1-yl)methanone](/img/structure/B12452875.png)
![2,2,2-trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B12452878.png)

![N-(2-hydroxyethyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide](/img/structure/B12452881.png)
![3-(8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole](/img/structure/B12452888.png)
![5-[[4-(dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid](/img/structure/B12452893.png)

![2-butyl-3-[(4-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12452903.png)

![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-chlorobenzamide](/img/structure/B12452928.png)

